Isotetrandrine N2'-oxide
Overview
Description
Isotetrandrine N-2’-oxide is a naturally occurring alkaloid isolated from the roots of Stephania tetrandra S. Moore. It has the molecular formula C38H42N2O7 and a molecular weight of 638.75 g/mol . This compound is known for its various biological activities and has been the subject of numerous scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isotetrandrine N-2’-oxide can be synthesized through the oxidation of isotetrandrine. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is carried out in an organic solvent like chloroform or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Isotetrandrine N-2’-oxide involves the extraction of isotetrandrine from the roots of Stephania tetrandra, followed by its oxidation. The extraction process includes solvent extraction using solvents like ethanol or methanol, followed by purification through column chromatography.
Chemical Reactions Analysis
Types of Reactions
Isotetrandrine N-2’-oxide undergoes various chemical reactions, including:
Oxidation: Conversion of isotetrandrine to Isotetrandrine N-2’-oxide.
Reduction: Reduction of Isotetrandrine N-2’-oxide back to isotetrandrine.
Substitution: Reactions involving the substitution of functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Isotetrandrine N-2’-oxide.
Reduction: Isotetrandrine.
Substitution: Various substituted derivatives of Isotetrandrine N-2’-oxide.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex alkaloids.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of Isotetrandrine N-2’-oxide involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell proliferation . The compound exerts its effects by binding to specific receptors and altering their activity, leading to changes in cellular functions.
Comparison with Similar Compounds
Isotetrandrine N-2’-oxide can be compared with other similar alkaloids, such as tetrandrine and fangchinoline. These compounds share similar structures but differ in their functional groups and biological activities . Isotetrandrine N-2’-oxide is unique due to its specific oxidation state and the presence of an N-oxide group, which contributes to its distinct chemical and biological properties.
List of Similar Compounds
- Tetrandrine
- Fangchinoline
- Cepharanthine
- Dauricine
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Properties
IUPAC Name |
9,20,21,25-tetramethoxy-15,30-dimethyl-30-oxido-7,23-dioxa-15-aza-30-azoniaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N2O7/c1-39-15-13-26-21-35(44-5)37(45-6)38-36(26)29(39)17-24-9-12-31(42-3)33(19-24)46-27-10-7-23(8-11-27)18-30-28-22-34(47-38)32(43-4)20-25(28)14-16-40(30,2)41/h7-12,19-22,29-30H,13-18H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKSQIGOCSEXEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CC[N+]6(C)[O-])OC)O3)C=C5)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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